molecular formula C14H27N3O2 B1525424 Tert-butyl 4-(piperidin-3-yl)piperazine-1-carboxylate CAS No. 1215013-82-3

Tert-butyl 4-(piperidin-3-yl)piperazine-1-carboxylate

Cat. No.: B1525424
CAS No.: 1215013-82-3
M. Wt: 269.38 g/mol
InChI Key: PCCCSUUBJZRHGJ-UHFFFAOYSA-N
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Description

Tert-butyl 4-(piperidin-3-yl)piperazine-1-carboxylate is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its complex structure, which includes a tert-butyl group, a piperidin-3-yl group, and a piperazine-1-carboxylate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(piperidin-3-yl)piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperidin-3-yl group. This can be achieved through the reduction of a suitable precursor, such as a pyridine derivative, using reducing agents like lithium aluminum hydride (LiAlH4). The resulting piperidin-3-yl group is then reacted with piperazine-1-carboxylate under controlled conditions to form the desired compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high pressures and temperatures. The process would be optimized to maximize yield and minimize by-products, ensuring the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-(piperidin-3-yl)piperazine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Tert-butyl 4-(piperidin-3-yl)piperazine-1-carboxylate has several scientific research applications:

  • Chemistry: It can be used as a building block in the synthesis of more complex molecules.

  • Biology: The compound may serve as a ligand in biological studies, interacting with various receptors and enzymes.

  • Medicine: It has potential therapeutic applications, possibly acting as a precursor for drug development.

  • Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which tert-butyl 4-(piperidin-3-yl)piperazine-1-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism would depend on the context in which the compound is used, such as its role as a ligand or a precursor in chemical reactions.

Comparison with Similar Compounds

  • Tert-butyl 3-(piperidin-4-yl)piperidine-1-carboxylate: This compound has a similar structure but differs in the position of the piperidinyl group.

  • 2-Tert-butyl-4-(piperidin-3-yl)pyrimidine: Another related compound with a pyrimidine ring instead of piperazine.

Uniqueness: Tert-butyl 4-(piperidin-3-yl)piperazine-1-carboxylate is unique due to its specific arrangement of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

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Properties

IUPAC Name

tert-butyl 4-piperidin-3-ylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O2/c1-14(2,3)19-13(18)17-9-7-16(8-10-17)12-5-4-6-15-11-12/h12,15H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCCCSUUBJZRHGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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